

Quantitative Tumor Growth Inhibition Metrics

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Compound Focus: Phenformin

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The following table summarizes key quantitative findings from preclinical studies across various cancer types, highlighting **Phenformin**'s performance relative to other treatments.

Cancer Type	Model System	Treatment	Dosing Regimen	Key Efficacy Findings	Source
Pancreatic Ductal Adenocarcinoma (PDAC)	Patient-Derived Xenografts (PDX) Panel (12 models)	Phenformin	50 mg/kg/day, ip, 4 weeks	Significant tumor growth inhibition (>30%) in 5 out of 12 PDXs ; Prolonged tumor doubling time. [1]	
		Metformin	250 mg/kg/day, ip, 4 weeks	Significant tumor growth inhibition in 3 out of 12 PDXs . [1]	
		BPTES (GLS1 inhibitor)	12.5 mg/kg/day, ip, 4 weeks	Significant tumor growth inhibition in 2 out of 8 PDXs . [1]	

Cancer Type	Model System	Treatment	Dosing Regimen	Key Efficacy Findings	Source
Breast Cancer (ER+/Triple-Negative)	MCF-7 & MDA-MB-231 Xenografts	Phenformin	300 mg/kg/day in drinking water	Significant inhibition of tumor development and growth in both models; fewer mitotic figures vs. control. [2]	
	MDA-MB-231 Xenografts	Phenformin vs. Metformin	300 mg/kg/day each	Phenformin showed greater efficacy than metformin in inhibiting tumor growth. [2]	
Oral Squamous Cell Carcinoma (OSCC)	CAL-27 & SCC-9 Cell Lines (in vitro)	Phenformin	Varying concentrations	IC50: 1.81 mM (CAL-27) and 3.22 mM (SCC-9). [3]	
		Metformin	Varying concentrations	IC50: >10 mM for both cell lines. [3]	
	CAL-27 & SCC-9 Xenografts	Phenformin	150 mg/kg/day, oral, 2 weeks	Significant reduction in tumor size and weight compared to control group. [3]	
Melanoma	Preclinical Models	Phenformin + BRAF/MEK inhibitors	N/A	Phenformin enhanced efficacy of targeted therapies (e.g., dabrafenib/trametinib). [4]	

Experimental Protocols from Key Studies

To ensure reproducibility and critical appraisal, here are the detailed methodologies from two pivotal studies.

Phenformin Efficacy Screening in Pancreatic Cancer PDX Panel

[1]

- **Model Establishment:** Fresh human pancreatic tumor specimens were surgically resected and subcutaneously implanted into immunocompromised mice to create a "PancXenoBank" of patient-derived xenografts (PDXs).
- **Randomization & Treatment:** Mice with established tumors (~150-200 mm³) were randomized into groups. Treatments were administered once daily via intraperitoneal (ip) injection for four weeks.
- **Agents & Dosing:**
 - **Phenformin:** 50 mg/kg
 - Metformin: 250 mg/kg
 - BPTES: 12.5 mg/kg
 - Vehicle Control: Sterile PBS
- **Tumor Measurement & Analysis:** Tumor dimensions were measured twice weekly. Volume (V) was calculated as $V = (a \times b^2)/2$, where 'a' is the longest and 'b' is the shortest diameter. Tumor Growth Inhibition (TGI) was calculated as a percentage reduction compared to the vehicle control. A **>30% TGI** was defined as a significant response.

Comparative Efficacy in Breast Cancer Xenografts [2]

- **Cell Lines & Models:** Studies used MCF-7 (ER+) and MDA-MB-231 (triple-negative) human breast cancer cells implanted in immunocompromised mice.
- **Treatment Regimens:**
 - **Prophylactic:** Mice received **phenformin** (300 mg/kg/day in 5% sucrose water) for two weeks *prior* to cancer cell injection.
 - **Therapeutic:** Treatment began after established tumors reached ≥ 30 mm³.
 - **Comparative Arm:** A separate group with MDA-MB-231 tumors was treated with metformin at the same dose.
- **Endpoint Analysis:** Tumor volumes were calculated from caliper measurements. Post-treatment, tumors and organs (liver, spleen) were harvested for immunohistochemistry (IHC) and Western blot analysis to assess proliferation and pathway modulation (e.g., AMPK activation).

Mechanisms of Action and Signaling Pathways

Phenformin's potent antitumor effects are mediated through multiple, interconnected mechanisms. The diagram below illustrates the key signaling pathways involved.



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The diagram above shows that **Phenformin**'s effects extend beyond a single pathway. Key mechanistic insights include:

- **Primary Metabolic Effects:** **Phenformin**'s best-characterized action is the inhibition of mitochondrial **complex I**, leading to energy stress, activation of AMPK, and subsequent inhibition of the mTORC1 pathway, which curbs protein synthesis and cell proliferation. [5]
- **AMPK-Independent Autophagy:** In Oral Squamous Cell Carcinoma (OSCC), **phenformin** induces **endoplasmic reticulum (ER) stress**, leading to the PERK/eIF2α/ATF4 signaling axis. This upregulates novel targets **NIBAN1** and **DDIT4**, driving autophagic cell death independently of AMPK. [3]
- **Hedgehog Pathway Inhibition:** **Phenformin** can inhibit the Hedgehog signaling pathway, crucial in certain cancers, by inhibiting mitochondrial glycerophosphate dehydrogenase (**mGPD**). This alters

the cellular redox state (increasing NADH), promoting the formation of a **CtBP/Gli1 repressor complex** that blocks pro-tumorigenic gene expression. [6]

- **Modulation of the Tumor Immune Microenvironment (TIME):** Preclinical models, particularly in melanoma, show that **phenformin** reduces the population of **Myeloid-Derived Suppressor Cells (MDSCs)**. This remodels the TIME, enhancing the infiltration and activity of CD8+ T cells and potentially improving response to anti-PD-1 immunotherapy. [5] [4]

Future Clinical Directions and Considerations

- **Ongoing Clinical Trials:** The promising preclinical data has led to active clinical translation. A **Phase I trial (NCT03026517)** is evaluating **phenformin** in combination with dabrafenib and trametinib for patients with **BRAF-mutant melanoma**. Early reports indicate a reduction in tumor-infiltrating MDSCs in patients, mirroring preclinical findings. [5] [4]
- **Managing Lactic Acidosis Risk:** **Phenformin** was withdrawn from the diabetes market due to a risk of lactic acidosis. However, this risk is now viewed as potentially manageable in the oncology context, especially when weighed against the toxicities of standard chemotherapies. Strategies to mitigate this risk, such as co-administration with **2-deoxyglucose** or **oxamate**, are under investigation. [5]

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